

# physical properties of bulk titanium diselenide

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## Compound of Interest

Compound Name: *Titanium selenide*

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An In-depth Technical Guide to the Physical Properties of Bulk Titanium Diselenide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of bulk titanium diselenide ( $\text{TiSe}_2$ ), a transition metal dichalcogenide that has garnered significant interest for its unique electronic phenomena. The information is presented to be accessible and useful for researchers, scientists, and professionals in drug development who may be exploring the applications of novel materials.

## Crystallographic Properties

Bulk titanium diselenide crystallizes in a trigonal layered structure, which is fundamental to its anisotropic physical properties. The layers are held together by weak van der Waals forces, allowing for exfoliation into two-dimensional sheets.<sup>[1][2][3]</sup>

Table 1: Crystallographic Data for Bulk  $\text{TiSe}_2$

Property	Value	Reference
Crystal System	Trigonal	[4]
Space Group	P-3m1 (No. 164)	[3][4][5]
Lattice Parameters	$a = b = 3.54 \text{ \AA}$ , $c = 6.01 \text{ \AA}$	[2]
Ti-Se Bond Length	2.56 - 2.57 $\text{\AA}$	[4][5]
Molar Mass	$205.787 \text{ g}\cdot\text{mol}^{-1}$	[3]
Density	$4.40 \text{ g}\cdot\text{cm}^{-3}$ at 298 K	[3]

## Electronic Properties

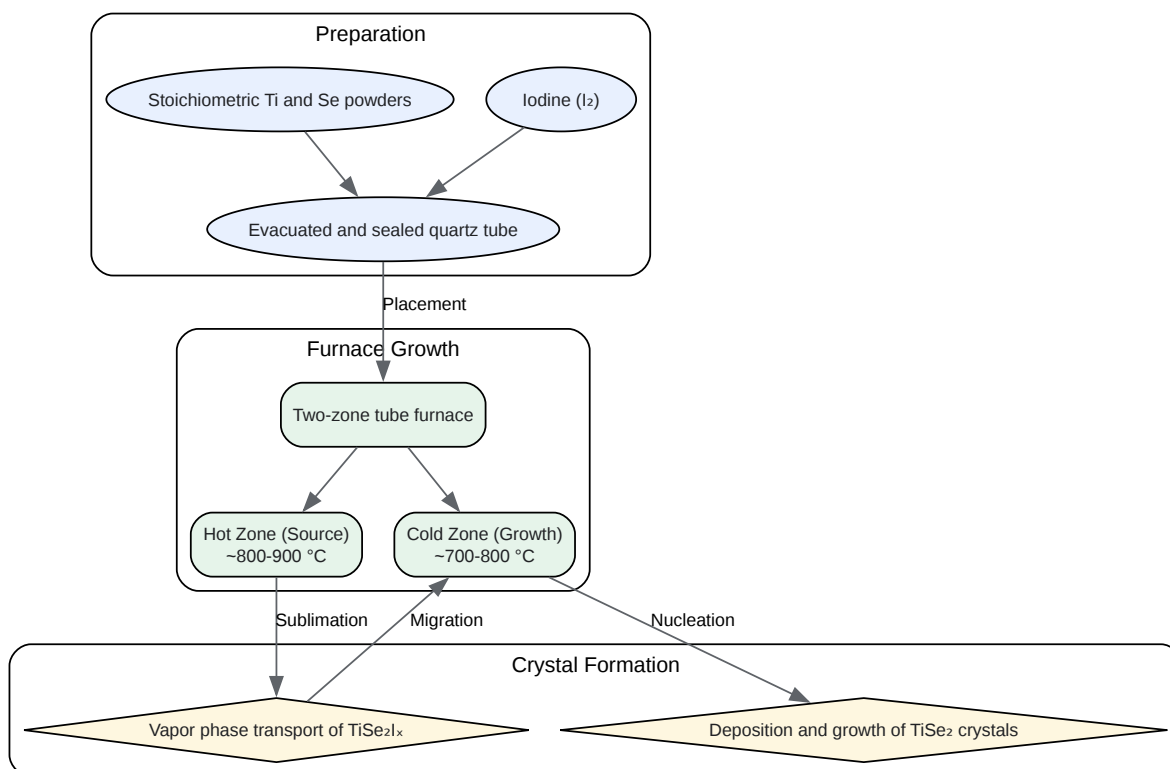
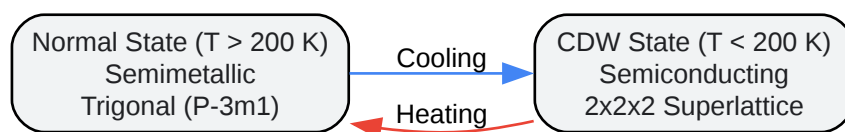
Titanium diselenide is a semimetal at room temperature, characterized by a small overlap between the valence and conduction bands.[2][6] Its most notable electronic feature is the emergence of a commensurate charge density wave (CDW) below a critical temperature of approximately 200 K.[1][2][3][7] This transition is associated with a periodic lattice distortion and the opening of a bandgap.[8][9] The underlying mechanism for the CDW formation is thought to be a combination of electron-phonon coupling and excitonic interactions.[10][11]

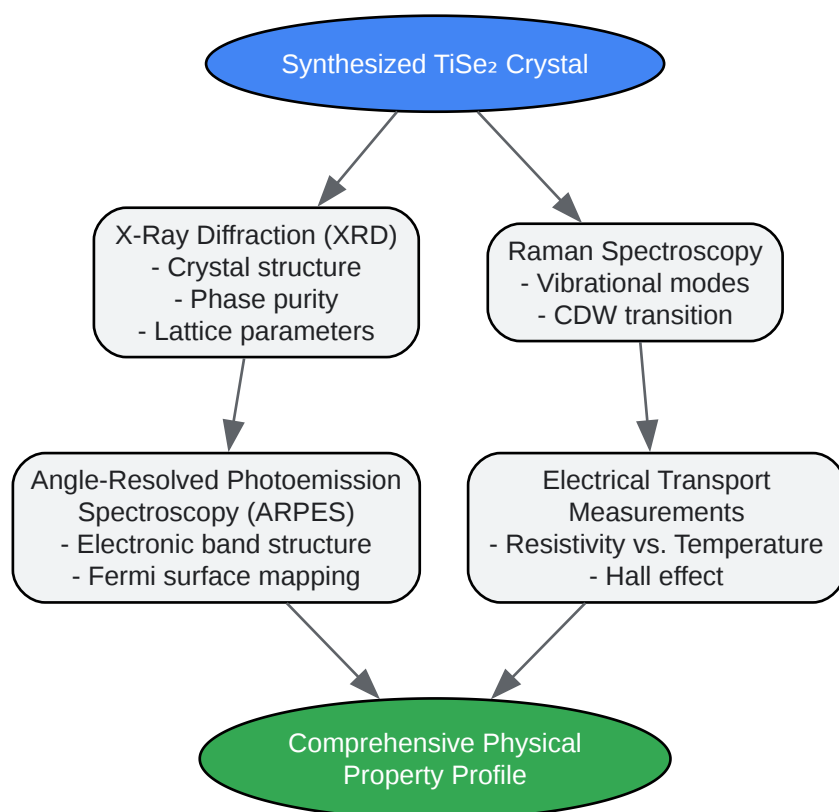
Table 2: Electronic Properties of Bulk  $\text{TiSe}_2$

Property	Value	Reference
Electronic Nature	Semimetal (above TCDW)	[2][6]
Charge Density Wave (CDW) Transition Temperature (TCDW)	$\sim 200 \text{ K}$	[1][2][3][7]
CDW Superlattice	$2 \times 2 \times 2$	[9][12]
Band Gap (below TCDW)	67 - 82 meV (calculated and experimental)	[8][9]
Superconducting Transition Temperature ( $T_c$ )	Emerges under pressure ( $\sim 2.5 \text{ GPa}$ ) or with doping	[13][14]

## Charge Density Wave (CDW) Transition

The charge density wave in  $\text{TiSe}_2$  represents a macroscopic quantum state where the electron density and the crystal lattice periodically modulate. This transition from a normal semimetallic state to a CDW state is a key feature of this material.





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